2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate
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Overview
Description
2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate is an organic compound with the molecular formula C16H14BrClO3 and a molecular weight of 369.64 g/mol . This compound is known for its unique structural features, which include a phenyl ring substituted with both bromine and chlorine atoms, as well as an acetate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate typically involves the esterification of 2,4-dimethylphenol with 4-bromo-2-chlorophenoxyacetic acid. This reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to conformational changes that affect their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate can be compared with other similar compounds, such as:
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide:
4-bromo-2-chlorophenoxyacetic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,4-dimethylphenol: Another precursor used in the synthesis, it is a phenolic compound with distinct reactivity due to its methyl substituents.
Properties
Molecular Formula |
C16H14BrClO3 |
---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 2-(4-bromo-2-chlorophenoxy)acetate |
InChI |
InChI=1S/C16H14BrClO3/c1-10-3-5-14(11(2)7-10)21-16(19)9-20-15-6-4-12(17)8-13(15)18/h3-8H,9H2,1-2H3 |
InChI Key |
WYCMNSMRQSASKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)Cl)C |
Origin of Product |
United States |
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